molecular formula C14H18N2O3 B13732075 1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole CAS No. 4600-71-9

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole

Cat. No.: B13732075
CAS No.: 4600-71-9
M. Wt: 262.30 g/mol
InChI Key: HJTIINUBIAXTGQ-UHFFFAOYSA-N
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Description

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole is a nucleoside analog that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzimidazole ring attached to a deoxypentofuranosyl sugar moiety, with methyl groups at the 5 and 6 positions of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Deoxypentofuranosyl Moiety: The benzimidazole ring is then glycosylated with a protected deoxypentofuranosyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride, to form the nucleoside analog.

    Deprotection: The final step involves the removal of protecting groups under mild acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The methyl groups on the benzimidazole ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of benzimidazole alcohols or ketones.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying nucleoside analogs.

    Biology: Investigated for its potential as a mutagenic agent in DNA studies and as a tool for understanding DNA replication and repair mechanisms.

    Medicine: Explored for its antiviral and anticancer properties, particularly in the development of nucleoside-based therapeutics.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Deoxypentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione: Another nucleoside analog with a pyrimidine base instead of a benzimidazole ring.

    1-(2-Deoxypentofuranosyl)-5-methyl-2,4(1H,3H)-imidazole: Similar structure but with an imidazole ring.

Uniqueness

1-(2-Deoxypentofuranosyl)-5,6-dimethyl-1h-benzimidazole is unique due to the presence of two methyl groups on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nucleoside analogs and contributes to its specific applications in research and medicine.

Properties

CAS No.

4600-71-9

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

5-(5,6-dimethylbenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H18N2O3/c1-8-3-10-11(4-9(8)2)16(7-15-10)14-5-12(18)13(6-17)19-14/h3-4,7,12-14,17-18H,5-6H2,1-2H3

InChI Key

HJTIINUBIAXTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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